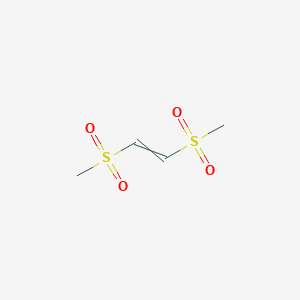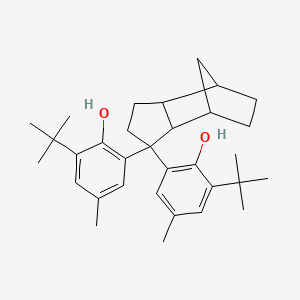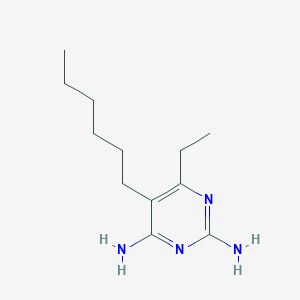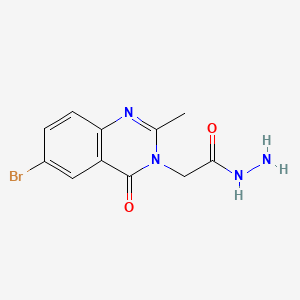![molecular formula C9H12N5O8P B14665737 [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 36792-48-0](/img/structure/B14665737.png)
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide derivative. It is structurally related to uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of an azido group, which can be used for various biochemical applications.
準備方法
The synthesis of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine, a nucleoside composed of uracil and ribose.
Azidation: The hydroxyl group at the 4-position of the ribose is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Phosphorylation: The 5’-hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Phosphorylation: The compound can undergo further phosphorylation to form diphosphate or triphosphate derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and phosphorylating agents. Major products formed from these reactions include amino derivatives and phosphorylated compounds.
科学的研究の応用
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleotide analogs.
Biology: The compound is used in studies involving RNA synthesis and function.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. The azido group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound targets enzymes involved in nucleotide synthesis and metabolism, disrupting normal cellular processes.
類似化合物との比較
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Uridine monophosphate: Lacks the azido group and is a standard nucleotide used in RNA synthesis.
Cytidine monophosphate: Contains a cytosine base instead of uracil.
Thymidine monophosphate: Contains a thymine base and is used in DNA synthesis.
These similar compounds differ in their base components and functional groups, leading to variations in their chemical and biological properties.
特性
CAS番号 |
36792-48-0 |
|---|---|
分子式 |
C9H12N5O8P |
分子量 |
349.19 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-6-7(16)4(3-21-23(18,19)20)22-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
KTGVVHTZTJKEMM-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N=[N+]=[N-] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


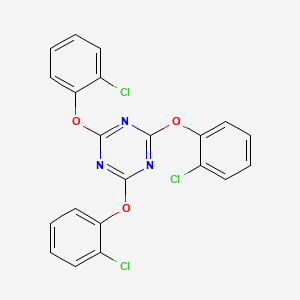
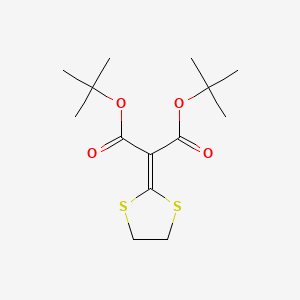
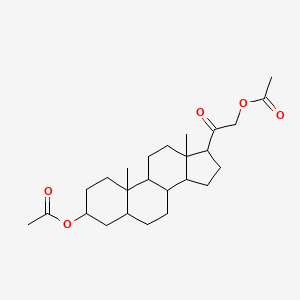
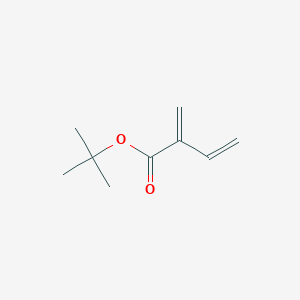
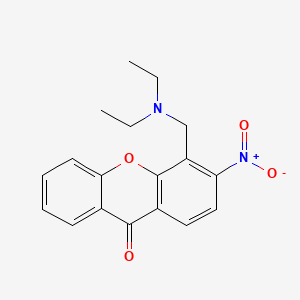
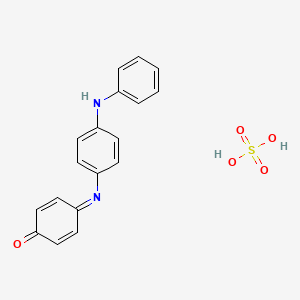
![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
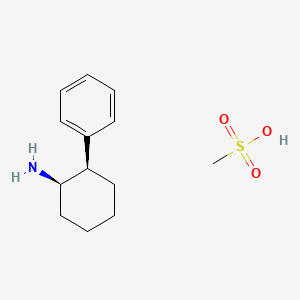
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
